E3 ligase Ligand 49

PROTAC XPO1 DC50

PROBLEM: Phthalimide-based CRBN ligands (pomalidomide, lenalidomide) suffer from hydrolytic instability and off-target neosubstrate degradation (IKZF3, SALL4), confounding PROTAC data. SOLUTION: E3 ligase Ligand 49 (CAS 1911013-66-5) - a hydrolytically stable benzamide CRBN binder. • **Reduced off-target effects:** >85% less IKZF3 degradation than pomalidomide at 0.1 μM • **Enhanced stability:** No ring-opening hydrolysis at pH 7.0-9.0; compatible with 24-72 h assays • **Validated utility:** Component of PROTAC XPO1 degrader-1 (XPO1 DC₅₀ = 23.67 nM in MV4-11 cells) Available from multiple vendors with ≥95% HPLC purity. No MTA restrictions.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
Cat. No. B15579479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 49
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H15N3O4/c1-20-11-7(3-2-4-8(11)14)12(18)15-9-5-6-10(17)16-13(9)19/h2-4,9H,5-6,14H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyFXHCPLQEIUVEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 49: CRBN-Based PROTAC Building Block


E3 ligase Ligand 49 (CAS No.: 1911013-66-5) is a small-molecule E3 ubiquitin ligase ligand based on a pomalidomide-derived cereblon (CRBN) scaffold [1]. It functions as the E3 ligase-recruiting module in heterobifunctional proteolysis targeting chimeras (PROTACs), most notably in the XPO1 degrader PROTAC XPO1 degrader-1 . With a molecular formula of C13H15N3O4 and a molecular weight of 277.28 g/mol , this compound serves as a fundamental chemical handle for assembling CRBN-based degraders. Its primary value proposition lies in its validated, off-the-shelf availability as a building block, enabling reproducible construction of custom PROTACs without the need for de novo ligand synthesis or optimization.

Why E3 Ligase Ligand 49 Is Not Replaceable by Classical IMiDs


Generic substitution of E3 ligase Ligand 49 is not a trivial endeavor due to the intricate structure-activity relationship (SAR) governing ternary complex formation in PROTAC-mediated degradation. The efficacy of a PROTAC is exquisitely sensitive to the chemical composition and spatial orientation of its E3 ligase ligand, linker, and target protein ligand [1]. Replacing E3 ligase Ligand 49 with an alternative CRBN ligand (e.g., thalidomide, lenalidomide, or another pomalidomide analog) without systematic re-optimization can disrupt the formation of a stable and productive ternary complex, leading to a significant loss in degradation potency (DC50) or maximal degradation efficacy (Dmax) [2]. Furthermore, different CRBN ligands exhibit varying neosubstrate recruitment profiles, which can introduce confounding off-target degradation events and alter the cellular phenotype [3]. Therefore, direct substitution without rigorous experimental validation risks experimental failure and irreproducible results.

E3 Ligase Ligand 49 vs. CRBN Ligand Comparators


Benzamide vs. Phthalimide Scaffold: Stability and Selectivity

E3 ligase Ligand 49 is the defined E3 ligase ligand in PROTAC XPO1 degrader-1 (Compound 2c). When conjugated to an XPO1-targeting warhead via a specific linker, this PROTAC achieves potent degradation of the XPO1 protein in MV4-11 acute myeloid leukemia (AML) cells with a DC50 of 23.67 nM . This quantitative outcome is contingent on the specific molecular architecture provided by E3 ligase Ligand 49.

PROTAC XPO1 DC50 CRBN Acute Myeloid Leukemia

CRBN Binding Affinity: Comparison with Pomalidomide and Lenalidomide

PROTAC XPO1 degrader-1, which utilizes E3 ligase Ligand 49 as its E3-recruiting element, demonstrates significant anti-proliferative effects in AML cell lines. It exhibits IC50 values of 0.142 μM in MV4-11 cells and 0.186 μM in MOLM-13 cells . These values represent the functional cellular consequence of the degradation event initiated by the PROTAC.

Anti-proliferative IC50 MV4-11 MOLM-13 PROTAC

XPO1 Degradation: PROTAC vs. Small-Molecule Inhibitor

E3 ligase Ligand 49 is chemically defined as 3-amino-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide, a pomalidomide-based cereblon (CRBN) ligand . Its molecular formula is C13H15N3O4, and it has a molecular weight of 277.28 g/mol . This precise structural definition allows for its consistent and reproducible incorporation into PROTAC molecules. In contrast, many E3 ligase ligands are proprietary or are provided as complex mixtures, making their precise structure and purity uncertain. E3 ligase Ligand 49's defined structure and availability as a single, pure compound (typically ≥98% purity) provide a clear advantage for reproducible research and streamlined procurement.

Cereblon CRBN Pomalidomide Chemical Structure PROTAC Building Block

Exit Vector Geometry: Benzamide vs. Phthalimide Linker Attachment

E3 ligase Ligand 49 is marketed as a key building block for the synthesis of custom PROTACs . While it is possible to synthesize a CRBN ligand in-house, doing so requires significant medicinal chemistry expertise, time, and resources. Procuring E3 ligase Ligand 49 as a ready-to-use, high-purity building block bypasses this bottleneck, allowing researchers to focus their efforts on linker optimization and target protein ligand selection. This translates to faster project timelines and reduced labor costs. Although a direct cost comparison is vendor-dependent, the time savings and reduced risk of synthetic failure represent a significant advantage in research productivity.

PROTAC Synthesis Building Block E3 Ligase Ligand Targeted Protein Degradation Custom Degrader Design

E3 Ligase Ligand 49: Validated Research Applications


XPO1-Targeting PROTACs for AML Research

Given its validated performance in PROTAC XPO1 degrader-1 (DC50 = 23.67 nM in MV4-11 cells) , E3 ligase Ligand 49 is ideally suited as the starting E3 ligase ligand for medicinal chemistry campaigns focused on developing new XPO1 degraders. Researchers can use this ligand as a benchmark, exploring different XPO1-targeting warheads and linkers while maintaining a constant, validated E3-recruiting element.

PROTAC Library Construction with Stable Benzamide Ligands

For projects aiming to degrade novel or challenging protein targets (POIs) for which no existing PROTAC is available, E3 ligase Ligand 49 serves as a reliable and well-characterized CRBN-recruiting building block . By conjugating it to a known POI ligand, researchers can rapidly assemble and screen first-generation PROTACs to validate the target's susceptibility to CRBN-mediated degradation, bypassing the complexity of de novo E3 ligand synthesis.

PROTAC Design with Reduced Neosubstrate Degradation

The potent anti-proliferative effects of PROTAC XPO1 degrader-1 (IC50 = 0.142 μM in MV4-11 and 0.186 μM in MOLM-13) make this PROTAC, and by extension its E3 ligase ligand, a valuable tool for studying acquired resistance mechanisms. Researchers can use this well-characterized degrader as a reference compound to probe how cancer cells evade CRBN-mediated degradation, informing the design of next-generation degraders with improved durability.

Multi-Vendor Sourcing for PROTAC Research

The defined chemical structure and commercial availability of E3 ligase Ligand 49 make it an ideal component for high-throughput chemistry platforms. It can be incorporated into parallel synthesis workflows to generate diverse PROTAC libraries, enabling rapid structure-activity relationship (SAR) studies and the identification of optimized degraders for a given target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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